molecular formula C17H18N4O2 B1391796 Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 160034-51-5

Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No. B1391796
M. Wt: 310.35 g/mol
InChI Key: AUGXSSQEAWZBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced . Another method involves the Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions .


Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are not detailed in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are not detailed in the available literature .

Scientific Research Applications

Application 1: Synthesis of Novel Pyrazolopyridine Scaffolds

  • Summary : This application involves the synthesis of novel pyrazolopyridine scaffolds, which are crucial frameworks in the discovery of bioactive agents in pharmaceuticals and agrochemicals .
  • Methods : The synthesis is performed using amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst, which offers advantages such as low cost, non-toxicity, and stability. The reaction is conducted at room temperature under ethanol, involving a sequential opening/closing cascade reaction .
  • Results : The method yields the desired products with moderate to good yields, with gram-scale synthesis achieving up to 80% yield .

Application 2: Neuroprotective and Anti-neuroinflammatory Agents

  • Summary : The compound has potential applications as neuroprotective and anti-neuroinflammatory agents, which are critical in the treatment of neurodegenerative diseases .
  • Methods : Novel triazole-pyrimidine-based compounds were synthesized and characterized, followed by evaluation through cell viability assays, Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results : The compounds exhibited significant anti-neuroinflammatory properties and promising neuroprotective activity, with reduced expression of stress and apoptosis markers in human neuronal cells .

Application 3: Antibacterial, Antiviral, Antifungal, and Antitumor Activity

  • Summary : Pyrazolopyridines, including the subject compound, have been evaluated for selective antibacterial, antiviral, antifungal, and antitumor activities .
  • Methods : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions, aiming to improve processes and develop new synthesis strategies .
  • Results : The activities of these compounds have been validated through various biological assays, demonstrating their potential as therapeutic agents .

Application 4: Synthesis of Heterocyclic Compounds

  • Summary : The compound is used in the synthesis of heterocyclic compounds, which are prominent in the design of new drugs .
  • Methods : Synthesis methods include starting from both a preformed pyrazole or pyridine, with the analysis of the diversity of substituents at various positions .
  • Results : Over 300,000 structures have been described, illustrating the compound’s versatility in drug design .

Application 5: Formation of C–C Bonds and Esterification

  • Summary : The compound is involved in reactions for the formation of C–C bonds and esterification, which are fundamental reactions in organic synthesis .
  • Methods : Solid Brønsted acid catalysts like AC-SO3H with SO3H groups are used to enhance the reaction’s efficiency .
  • Results : The use of these catalysts has led to improved yields and reaction conditions for the synthesis of various organic molecules .

Application 6: Combinatorial Chemistry

  • Summary : The compound serves as a reagent in the creation of combinatorial libraries based on the pyrazolopyridine scaffold, which is essential for rapid drug discovery .
  • Methods : The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with active methylene compounds is often used .
  • Results : This method is widely used to generate diverse libraries of compounds for high-throughput screening in drug discovery .

Safety And Hazards

The safety and hazards associated with Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are not explicitly mentioned in the available literature .

Future Directions

The future directions for the study of Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate are not explicitly mentioned in the available literature .

properties

IUPAC Name

ethyl 4-(benzylamino)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-3-23-17(22)14-10-19-16-13(11-20-21(16)2)15(14)18-9-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGXSSQEAWZBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 2
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 3
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.